molecular formula C26H27N5OS B11771240 N-(2,5-Dimethylphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(2,5-Dimethylphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11771240
M. Wt: 457.6 g/mol
InChI Key: YSDUWJRXEMBPME-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H27N5OS and its molecular weight is 457.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2,5-Dimethylphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound notable for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure comprising a 1,2,4-triazole ring , a thioacetamide group , and various aromatic substitutions. The molecular formula is C26H27N5OSC_{26}H_{27}N_{5}OS . The synthesis typically involves multiple steps that allow for the introduction of functional groups that enhance its biological activity. Common methods include:

  • Formation of the triazole ring : Utilizing appropriate precursors.
  • Introduction of the thio group : Through nucleophilic substitution reactions.
  • Final coupling : With the acetamide moiety to yield the target compound.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in oncology and antimicrobial applications.

Anticancer Activity

Studies have shown that this compound may exert anticancer effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Breast, colon, lung, and prostate cancer cell lines.
  • Mechanism : The compound acts as a selective inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to increased levels of reactive oxygen species (ROS), inducing apoptosis in cancer cells .
Cell LineIC50 (µM)Comparison to Etoposide
BreastLowMore effective
ColonLowMore effective
LungLowMore effective
ProstateLowMore effective

Antimicrobial Properties

The compound also demonstrates antibacterial properties , inhibiting the growth of various bacterial strains by disrupting essential cellular functions. It has been shown to be effective against both Gram-positive and Gram-negative bacteria .

The proposed mechanisms through which this compound exerts its effects include:

  • Enzyme Modulation : Inhibits key enzymes involved in DNA replication.
  • Receptor Binding : Interacts with specific cellular receptors to modulate signaling pathways.
  • Induction of Apoptosis : Triggers programmed cell death in cancer cells through ROS generation.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

  • Breast Cancer Study : In vitro tests revealed that the compound significantly reduced cell viability in MCF7 breast cancer cells compared to untreated controls.
    • Findings : Induced apoptosis was confirmed through flow cytometry analysis.
  • Antibacterial Study : Evaluated against Staphylococcus aureus and Escherichia coli.
    • Results : Showed significant inhibition of bacterial growth with minimal cytotoxicity to human cells.

Properties

Molecular Formula

C26H27N5OS

Molecular Weight

457.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H27N5OS/c1-18-10-13-21(14-11-18)27-16-24-29-30-26(31(24)22-7-5-4-6-8-22)33-17-25(32)28-23-15-19(2)9-12-20(23)3/h4-15,27H,16-17H2,1-3H3,(H,28,32)

InChI Key

YSDUWJRXEMBPME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C=CC(=C4)C)C

Origin of Product

United States

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